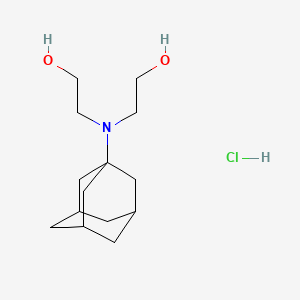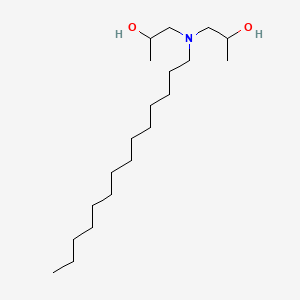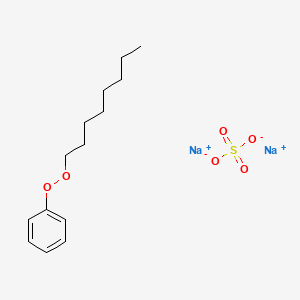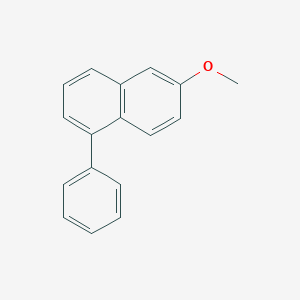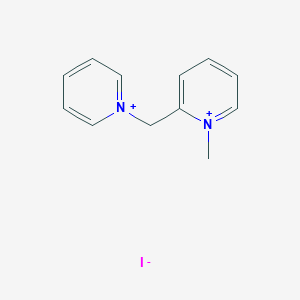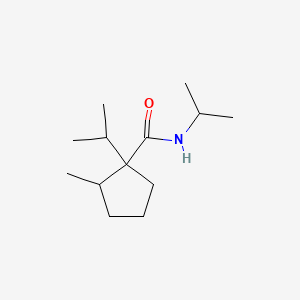
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H25NO. It is known for its unique structure, which includes a cyclopentane ring substituted with methyl and isopropyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with isopropylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-N,1-bis(1-methylethyl)cyclopentanecarboxamide include:
- 2-Methyl-N,1-bis(isopropyl)cyclopentanecarboxamide
- Cyclopentanecarboxamide derivatives with different substituents
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
56471-13-7 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
2-methyl-N,1-di(propan-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-9(2)13(8-6-7-11(13)5)12(15)14-10(3)4/h9-11H,6-8H2,1-5H3,(H,14,15) |
Clave InChI |
UURITHKBXNEWEF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C(C)C)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


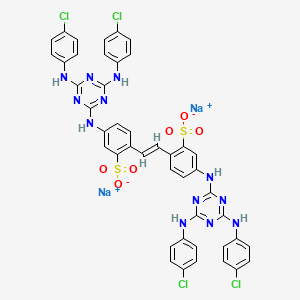

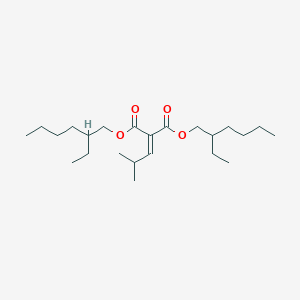
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)

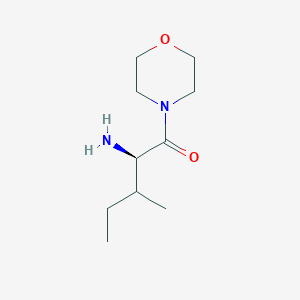
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
